molecular formula C11H17N3O4 B3046309 (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid CAS No. 122225-53-0

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid

Cat. No.: B3046309
CAS No.: 122225-53-0
M. Wt: 255.27 g/mol
InChI Key: HQKMWDFFFCQCFA-QMMMGPOBSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an imidazole ring attached to the side chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures.

    Formation of the Imidazole Ring: The protected amino acid is then reacted with an imidazole derivative under conditions that promote nucleophilic substitution. Common reagents for this step include imidazole and a coupling agent like dicyclohexylcarbodiimide (DCC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced under mild conditions using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid for deprotection.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Deprotected amino acid derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity. The Boc group provides stability and protection during synthetic transformations, which can be removed under acidic conditions to reveal the active amino group.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-1-yl)propanoic acid: Contains a pyrrole ring instead of an imidazole ring, leading to different reactivity and biological properties.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the imidazole ring. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

(2S)-3-imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)6-14-5-4-12-7-14/h4-5,7-8H,6H2,1-3H3,(H,13,17)(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKMWDFFFCQCFA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1C=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN1C=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434234
Record name N-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122225-53-0
Record name N-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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